9-Decyl-9H-purin-6-amine
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Overview
Description
9-Decyl-9H-purin-6-amine: is a chemical compound belonging to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by a purine ring substituted with a decyl group at the 9-position and an amino group at the 6-position. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Decyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with a decyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 9-Decyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of N-substituted purine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9-Decyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as proteins and nucleic acids. It can also serve as a model compound for understanding the behavior of purine analogs in biological systems .
Medicine: Its structural similarity to naturally occurring purines makes it a candidate for drug development, particularly in the field of antiviral and anticancer research .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .
Mechanism of Action
The mechanism of action of 9-Decyl-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it can interfere with nucleic acid metabolism by mimicking natural purines, leading to disruptions in DNA and RNA synthesis .
Comparison with Similar Compounds
9-Hexadecyl-9H-purin-6-amine: Similar structure with a hexadecyl group instead of a decyl group.
9-Benzyl-9H-purin-6-amine: Contains a benzyl group at the 9-position.
9-Phenyl-9H-purin-6-amine: Features a phenyl group at the 9-position.
Uniqueness: The uniqueness of 9-Decyl-9H-purin-6-amine lies in its decyl substitution, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for diverse applications .
Properties
CAS No. |
923270-63-7 |
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Molecular Formula |
C15H25N5 |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
9-decylpurin-6-amine |
InChI |
InChI=1S/C15H25N5/c1-2-3-4-5-6-7-8-9-10-20-12-19-13-14(16)17-11-18-15(13)20/h11-12H,2-10H2,1H3,(H2,16,17,18) |
InChI Key |
BGHHGNRMBXGUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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